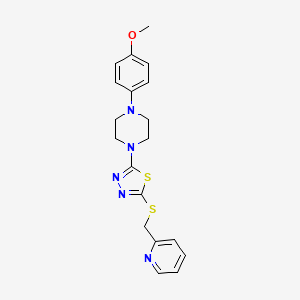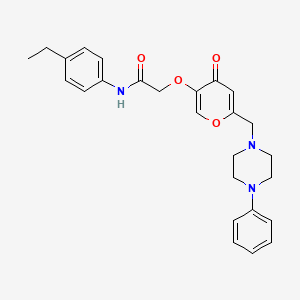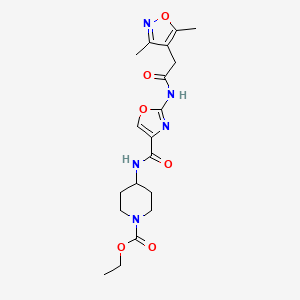
Methyl 3-Chloro-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Chloro-4-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted by chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties .
Mechanism of Action
Target of Action
Methyl 3-Chloro-4-iodobenzoate is a chemical compound with the formula C8H6ClIO2 Similar compounds, such as methyl 4-iodobenzoate, are known to undergo coupling reactions .
Mode of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, Methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .
Biochemical Pathways
The compound’s potential to participate in coupling reactions suggests it could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds .
Result of Action
The compound’s potential to participate in coupling reactions could result in the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Chloro-4-iodobenzoate can be synthesized through various methods, one of which involves the esterification of 3-chloro-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another common method is the Suzuki-Miyaura coupling reaction, where 3-chloro-4-iodobenzoic acid is coupled with methyl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Chloro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-chlorobenzoate.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Strong Acids: Used in esterification processes.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Coupling Products: Such as biaryl compounds.
Reduction Products: Methyl 3-chlorobenzoate.
Scientific Research Applications
Methyl 3-Chloro-4-iodobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 4-Iodobenzoate: Similar structure but lacks the chlorine atom.
Methyl 3-Chlorobenzoate: Lacks the iodine atom.
Methyl 4-Chloro-3-iodobenzoate: Similar structure but with different substitution pattern.
Uniqueness: Methyl 3-Chloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. This dual substitution pattern makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-chloro-4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEIQPMWJLDXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)



![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)
![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)
